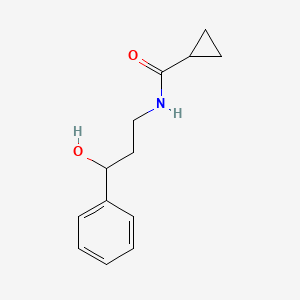

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C13H17NO2 This compound features a cyclopropane ring attached to a carboxamide group, with a 3-hydroxy-3-phenylpropyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide can undergo oxidation to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be substituted with other nucleophiles.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Pain Management and Pruritus Treatment

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide has been identified as a potential therapeutic agent for managing pain and pruritus. The compound acts by modulating the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which plays a significant role in the physiological processes of pain perception and itch sensation. Inhibition of TRPA1 channels can alleviate symptoms associated with neuropathic and inflammatory pain conditions .

1.2 Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have demonstrated that certain derivatives can selectively inhibit COX-2, providing a pathway for developing new anti-inflammatory medications .

Chemical Synthesis and Intermediate Use

This compound serves as an important intermediate in the synthesis of other chemical entities. Its unique structural features make it suitable for modifications that yield various pharmaceutical agents. This versatility is particularly valuable in drug discovery and development processes where novel compounds are needed.

Case Studies and Research Findings

3.1 Case Study: TRPA1 Inhibition

A study highlighted the effectiveness of this compound in inhibiting TRPA1 channels in vitro. Researchers observed significant reductions in pain-related behaviors in animal models treated with this compound, suggesting its potential as a new analgesic agent .

3.2 COX Inhibition Research

Another investigation focused on the COX-inhibitory activity of related compounds, revealing that modifications to the cyclopropanecarboxamide structure could enhance selectivity and potency against COX-2. This finding underscores the importance of structural optimization in developing effective anti-inflammatory drugs .

Comparative Analysis of Related Compounds

Mécanisme D'action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the phenyl and cyclopropane rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- N-(3-hydroxyphenyl)cyclopropanecarboxamide

- N-(2-methoxyphenyl)acetamide

- 1-hydroxy-1-cyclopropanecarboxylic acid

Comparison:

- N-(3-hydroxyphenyl)cyclopropanecarboxamide: Similar structure but lacks the 3-phenylpropyl substituent, which may affect its binding properties and reactivity.

- N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and potential applications.

- 1-hydroxy-1-cyclopropanecarboxylic acid: Lacks the amide group, which significantly alters its chemical properties and potential uses.

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide stands out due to its unique combination of functional groups and structural features, making it a versatile compound for various research applications.

Activité Biologique

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and various research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which imparts rigidity and unique electronic properties to the molecule. The presence of the hydroxyl group and phenyl moiety enhances its biological interactions, making it a candidate for various pharmacological activities.

Biological Activities

- Modulation of Ion Channels :

- Anticancer Activity :

- Anti-inflammatory Properties :

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 2-phenyl acetonitrile derivatives.

- Alkylation : These derivatives undergo α-alkylation with dibromoethane.

- Conversion to Acid : The cyano group is converted to a carboxylic acid using hydrochloric acid.

- Coupling Reaction : Finally, the acid derivative is coupled with various amines using coupling agents such as HATU to yield the desired amide product .

Case Study 1: Pain Management

A study investigated the effects of this compound on pain relief in animal models. The results indicated a significant reduction in pain responses when administered prior to inducing pain stimuli, supporting its role as a TRPA1 modulator.

Case Study 2: Anticancer Efficacy

Another research project focused on the anticancer properties of this compound against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The findings revealed that specific derivatives exhibited moderate to excellent anticancer activity, highlighting the importance of structural modifications in enhancing efficacy .

Research Findings Summary

Propriétés

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12(10-4-2-1-3-5-10)8-9-14-13(16)11-6-7-11/h1-5,11-12,15H,6-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNZGGFZPPWZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.